molecular formula C17H13F4NO2 B2635027 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034290-24-7

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2635027
CAS No.: 2034290-24-7
M. Wt: 339.29
InChI Key: FSIUBSLVBAMOSN-UHFFFAOYSA-N
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Description

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone is a high-quality chemical reagent designed for pharmaceutical and life sciences research. This compound features a benzoxazepine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . The structure incorporates a 7-fluoro substituent on the dihydrobenzo[f][1,4]oxazepine ring and a 3-(trifluoromethyl)phenyl group via a methanone linker. The presence of the trifluoromethyl group is often used to fine-tune key properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity . While the specific biological activity and mechanism of action for this exact molecule require further characterization, compounds within the benzoxazepine class have been investigated as potential therapeutic agents for a range of conditions . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are strongly encouraged to consult the specific product documentation, including the Certificate of Analysis for batch-specific data on purity and identity, and the Safety Data Sheet (SDS) for proper handling instructions.

Properties

IUPAC Name

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4NO2/c18-14-4-5-15-12(9-14)10-22(6-7-24-15)16(23)11-2-1-3-13(8-11)17(19,20)21/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIUBSLVBAMOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=CC(=CC=C3)C(F)(F)F)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where benzoxazolones are alkylated using activated secondary alcohols in the presence of a catalyst like methyltrifluoromethanesulfonate (MeOTf) . This method is advantageous due to its high yield and atom economy, producing water as the only byproduct.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine: Medically, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: In industry, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved might include modulation of signal transduction processes or inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzoxazepine Derivatives

Compound Name / ID Core Structure Modifications Molecular Weight (g/mol) Key Biological Activity Source Reference
Target Compound 7-Fluoro, 3-(trifluoromethyl)phenyl methanone Not explicitly stated Presumed mTOR/kinase modulation
XL388 7-(6-Aminopyridin-3-yl), 3-fluoro-2-methyl-4-(methylsulfonyl)phenyl 455.5 Dual mTORC1/2 inhibition; anti-tumor
3-(7-Fluoro-...)-3-oxopropanenitrile 7-Fluoro, 3-oxopropanenitrile side chain 234.23 Unknown (discontinued product)
3-(7-Chloro-...)-propanoic acid 7-Chloro, propanoic acid side chain 255.7 Unknown (discontinued product)
SI-42 (Step 6 product) 7-(6-Aminopyridin-3-yl), 4-((2-aminoethyl)sulfonyl) 836.43 (calculated) mTORC1-selective inhibition

Functional and Pharmacological Insights

  • XL388 vs. Target Compound: XL388 incorporates a 6-aminopyridinyl group and a methylsulfonyl substituent, which enhance its selectivity for mTOR complexes.
  • Discontinued Analogues () : The chloro and nitrile derivatives () were discontinued, likely due to inferior pharmacokinetics or toxicity profiles. The trifluoromethyl group in the target compound may offer improved metabolic stability compared to these analogues.
  • SI-42 () : SI-42 features a bi-steric sulfonyl-ethylamine side chain, enabling selective mTORC1 inhibition. The target compound’s simpler structure may limit its ability to achieve similar selectivity but could offer advantages in synthetic accessibility .

Biological Activity

The compound (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone is a novel derivative of the oxazepine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-(trifluoromethyl)phenyl)methanone
  • Molecular Formula : C16H14F4N2O
  • Molecular Weight : 320.29 g/mol

The compound features a unique structure that combines a fluorinated oxazepine ring with a trifluoromethyl-substituted phenyl moiety. This structural configuration is hypothesized to enhance its pharmacological properties.

Target Interactions

Research indicates that compounds similar to this oxazepine derivative exhibit significant interactions with various biological targets, particularly in the central nervous system. The primary mechanism appears to involve modulation of neurotransmitter systems and inhibition of specific kinases.

  • Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant properties similar to other oxazepines. It has shown efficacy in maximal electroshock (MES) tests, indicating potential use in seizure management.
  • Kinase Inhibition : The compound is believed to inhibit TNIK (Traf2- and Nck-interacting protein kinase), which plays a role in the Wnt/β-catenin signaling pathway. This inhibition could lead to altered cell signaling and gene expression patterns, relevant in cancer biology and neuroprotection.

The compound's biochemical profile reveals several key interactions:

  • Enzyme Modulation : It has been shown to influence the activity of various enzymes involved in metabolic pathways, potentially impacting cellular metabolism and proliferation.
  • Cellular Effects : In vitro studies demonstrate that the compound can modulate neuronal activity and influence cell survival pathways, contributing to its potential therapeutic effects.

Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, the compound was administered in varying doses to assess its anticonvulsant effects. Results indicated a significant reduction in seizure frequency compared to control groups, supporting its potential as an anticonvulsant agent.

Study 2: Kinase Activity Profiling

A detailed kinase profiling study revealed that the compound selectively inhibits TNIK without affecting other kinases significantly. This selectivity underscores its potential for targeted therapeutic applications in conditions like epilepsy and certain cancers where TNIK is implicated .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantSignificant reduction in seizures
Kinase InhibitionSelective inhibition of TNIK
Cellular MetabolismModulation of enzyme activities

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